molecular formula C13H8FN3O B6059358 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine

4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No. B6059358
M. Wt: 241.22 g/mol
InChI Key: PBQFJIAPMHCYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine, also known as FPOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a heterocyclic compound that consists of a pyridine ring and an oxadiazole ring. It is an important building block in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to inhibit the growth of cancer cells in vitro. In agrochemistry, 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been used as a building block in the synthesis of various herbicides and fungicides. In materials science, 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been used as a monomer in the synthesis of various polymers.

Mechanism of Action

The mechanism of action of 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, studies have shown that 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine is its potent anti-inflammatory and analgesic activities, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory and pain-related disorders. However, 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has some limitations in lab experiments, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine. One of the main directions is the development of new drugs based on 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine for the treatment of various inflammatory and pain-related disorders. Another direction is the synthesis of new derivatives of 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine with improved solubility and potency. Additionally, the potential anticancer activity of 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine needs to be further investigated in vivo. Finally, the use of 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine as a monomer in the synthesis of various polymers needs to be further explored for potential applications in materials science.
Conclusion:
In conclusion, 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in medicinal chemistry, agrochemistry, and materials science. 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine exhibits potent anti-inflammatory and analgesic activities and has been shown to inhibit the growth of cancer cells in vitro. However, 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine has some limitations in lab experiments, including its limited solubility in water and its potential toxicity at high doses. There are several future directions for the research on 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine, including the development of new drugs based on 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine and the synthesis of new derivatives of 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine with improved solubility and potency.

Synthesis Methods

The synthesis of 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2-fluorobenzonitrile with hydrazine hydrate in the presence of ethanol to form 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid hydrazide. This intermediate is then reacted with 2-bromopyridine in the presence of potassium carbonate to form 4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine.

properties

IUPAC Name

2-(2-fluorophenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQFJIAPMHCYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5392535

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